molecular formula C16H15ClN2O2S B5825707 N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-methoxybenzamide

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-methoxybenzamide

Cat. No.: B5825707
M. Wt: 334.8 g/mol
InChI Key: YXUWJEIJNGHJEQ-UHFFFAOYSA-N
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Description

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-methoxybenzamide is a chemical compound that belongs to the class of thiourea derivatives. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure, featuring a thiourea moiety linked to a methoxybenzamide group, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-methoxybenzamide typically involves the reaction of 3-chloro-2-methylaniline with carbon disulfide and an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The process can be summarized as follows:

    Step 1: 3-chloro-2-methylaniline is reacted with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate intermediate.

    Step 2: The dithiocarbamate intermediate is then treated with an appropriate amine, such as 2-methoxybenzamide, under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can be crucial in controlling urease-related pathologies .

Comparison with Similar Compounds

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-methoxybenzamide can be compared with other thiourea derivatives:

These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities

Properties

IUPAC Name

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-10-12(17)7-5-8-13(10)18-16(22)19-15(20)11-6-3-4-9-14(11)21-2/h3-9H,1-2H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUWJEIJNGHJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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